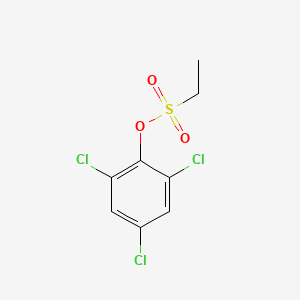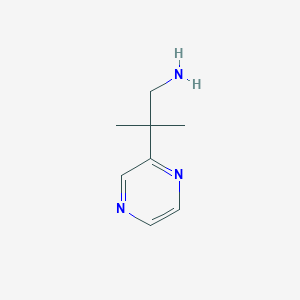
3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid
説明
3-(4-Fluorophenyl)-6-(trifluoromethyl)picolinic acid, or 3-FPTPA, is a synthetic organic compound with a wide range of applications in scientific research. It is a cyclic compound with a unique combination of two fluorinated phenyl rings and a trifluoromethyl group that has been used in a variety of experiments, including the synthesis of other compounds and the study of biochemical and physiological effects.
科学的研究の応用
3-FPTPA has been used for a variety of scientific research applications, such as the synthesis of other compounds, the study of biochemical and physiological effects, and the investigation of drug metabolism. It has also been used as a model compound for the study of the effects of fluorine on the reactivity of organic compounds.
作用機序
The mechanism of action of 3-FPTPA is not fully understood, but it is believed to interact with a variety of proteins and enzymes in the body. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition has been linked to the compound’s ability to act as a cholinesterase inhibitor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-FPTPA have been studied in a variety of organisms, including rats and mice. Studies have shown that the compound has a wide range of effects on the body, including the inhibition of acetylcholinesterase, the stimulation of the release of the hormone oxytocin, and the inhibition of the enzyme monoamine oxidase. It has also been found to have anti-inflammatory, anti-nociceptive, and anticonvulsant effects.
実験室実験の利点と制限
3-FPTPA has several advantages for use in lab experiments, including its high yield of synthesis, its compatibility with a variety of solvents, and its wide range of biochemical and physiological effects. However, it also has several limitations, including its potential for toxicity, its low solubility in water, and its limited availability.
将来の方向性
The potential future directions for 3-FPTPA include its use as a tool for drug development, its potential use in the treatment of neurological disorders, and its use as a model compound for the study of fluorine’s effects on organic compounds. Additionally, further research into its mechanism of action and its biochemical and physiological effects may lead to new applications for the compound.
特性
IUPAC Name |
3-(4-fluorophenyl)-6-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F4NO2/c14-8-3-1-7(2-4-8)9-5-6-10(13(15,16)17)18-11(9)12(19)20/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOWPBOBPBOLND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(C=C2)C(F)(F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





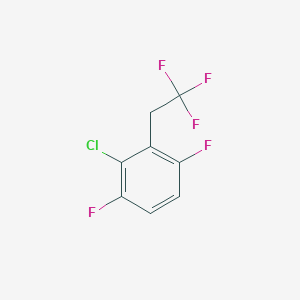

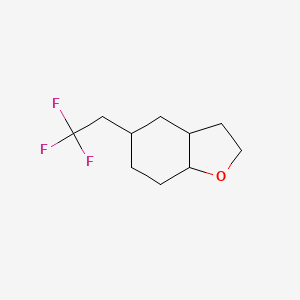

![7-(tert-butyl)-2,4-bis(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxamide](/img/structure/B1391020.png)
![1-(tert-butyl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1391021.png)
![3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1391022.png)
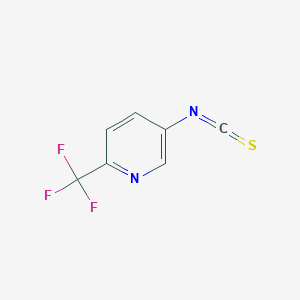
![1-(tert-butyl)-6-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B1391029.png)

